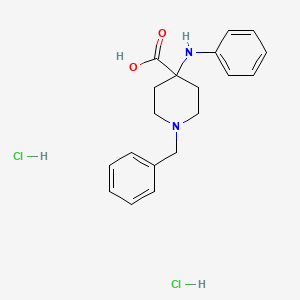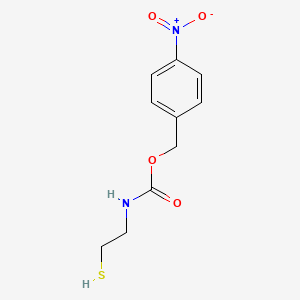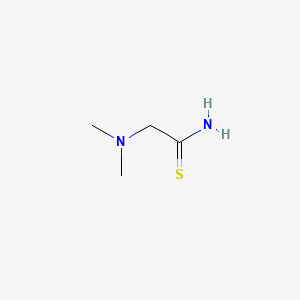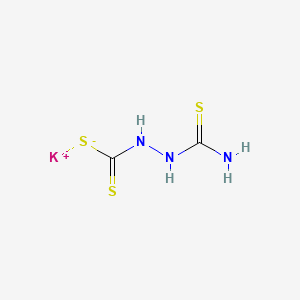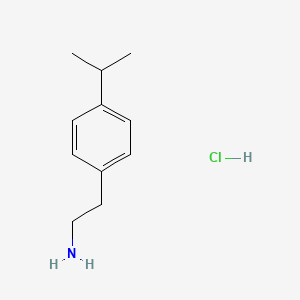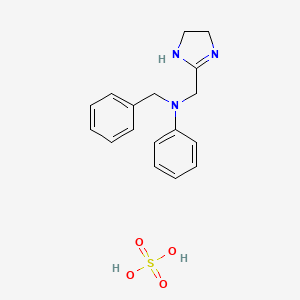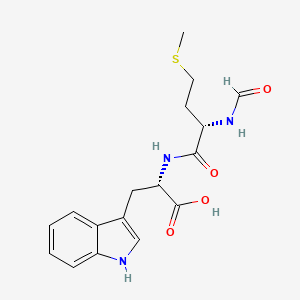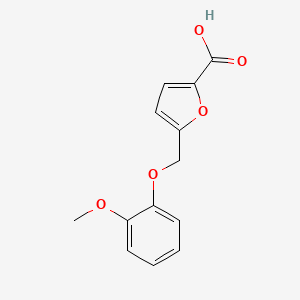
1,3-Dioctadecylurea
Overview
Description
1,3-Dioctadecylurea is a synthetic compound that finds extensive applications in various scientific research endeavors . It is a white, odorless, and tasteless powder that exhibits solubility in organic solvents while remaining insoluble in water .
Synthesis Analysis
The synthesis of this compound involves the reaction between stearic acid and urea under high temperature and pressure conditions .
Molecular Structure Analysis
The molecular formula of this compound is C37H76N2O, and its molecular weight is 565.01 . The linear formula is CH3(CH2)17NHCONH(CH2)17CH3 .
Chemical Reactions Analysis
This compound has proven to be versatile, serving as a surfactant, dispersant, and lubricant . It also participates in the synthesis of lipids and liposomes, making it valuable in drug delivery applications .
Physical And Chemical Properties Analysis
This compound is a white powder with a melting point of 110-112 °C (lit.) . It is soluble in organic solvents but insoluble in water .
Scientific Research Applications
Chemistry and Coordination
1,3-Dioctadecylurea has notable applications in the field of chemistry, particularly in coordination chemistry. Thioureas, a class of compounds to which this compound is related, have been extensively used as ligands. These compounds demonstrate significant intra- and intermolecular hydrogen-bonding interactions, impacting their coordination properties (Saeed, Flörke, & Erben, 2014).
Corrosion Inhibition
Ionic liquids containing this compound analogues have been synthesized and found to be effective corrosion inhibitors. Their application has shown promising results in protecting mild steel in acidic environments, suggesting a potential industrial application in corrosion prevention (Likhanova et al., 2010).
Medical Imaging
In the field of medical imaging, compounds similar to this compound have been utilized. For instance, a lipophilic carbocyanine dye related to this compound has been used for direct labeling and visualization of blood vessels in experimental animals, enhancing the study of vascular structures and angiogenesis (Li et al., 2008).
Synthetic Chemistry
This compound and its derivatives are pivotal in synthetic chemistry. They have been employed in cycloaddition reactions, an essential synthetic route to create various organic compounds. This application is crucial in the development of polymers, pharmaceuticals, and other complex organic molecules (Tornøe, Christensen, & Meldal, 2002).
Biodegradation Studies
Research on the biodegradation of ionic liquid cations, including those similar to this compound, provides insights into the environmental impact and degradation pathways of these compounds. This research is vital for designing environmentally friendly and sustainable chemical processes (Stolte et al., 2008).
Corrosion Science
Thiourea derivatives, which are chemically related to this compound, have been investigated as corrosion inhibitors in specific environments. Their effectiveness in protecting metals from corrosion further emphasizes the utility of this class of compounds in industrial applications (Torres et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for 1,3-Dioctadecylurea are not mentioned in the search results, the field of controlled drug delivery, which includes compounds like this compound, faces challenges and future directions . These include the development of smart and stimuli-responsive delivery systems and intelligent biomaterials .
properties
IUPAC Name |
1,3-dioctadecylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H76N2O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-37(40)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H2,38,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZVWUCYHOWWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H76N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60960914 | |
| Record name | N,N'-Dioctadecylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60960914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4051-66-5 | |
| Record name | N,N′-Dioctadecylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4051-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioctadecylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004051665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Dioctadecylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60960914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioctadecylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIOCTADECYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/167726JT6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



